![molecular formula C16H24N4+2 B14333772 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine CAS No. 110847-64-8](/img/structure/B14333772.png)
3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine is a complex organic compound with the molecular formula C16H24N4 It is characterized by the presence of two pyridinium rings connected by a propyl chain with an amino group at each end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine typically involves the following steps:
Formation of Pyridinium Rings: The initial step involves the formation of pyridinium rings through the reaction of pyridine with an appropriate alkylating agent.
Linking the Rings: The pyridinium rings are then linked using a propyl chain. This step often involves the use of a halogenated propyl compound, such as 1,3-dibromopropane, under basic conditions.
Introduction of Amino Groups: The final step involves the introduction of amino groups at the ends of the propyl chain. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to pyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(3-aminopropyl)-4,4’-bipyridinium
- 1,1’-Bis(3-aminopropyl)-4,4’-bipyridin-1-ium
Uniqueness
3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual pyridinium rings and amino groups make it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
110847-64-8 |
|---|---|
Molekularformel |
C16H24N4+2 |
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
3-[4-[1-(3-aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine |
InChI |
InChI=1S/C16H24N4/c17-7-1-9-19-11-3-15(4-12-19)16-5-13-20(14-6-16)10-2-8-18/h3-6,11-14H,1-2,7-10,17-18H2/q+2 |
InChI-Schlüssel |
NDJXDRSTVNRJFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCN)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


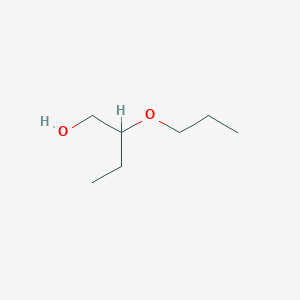
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
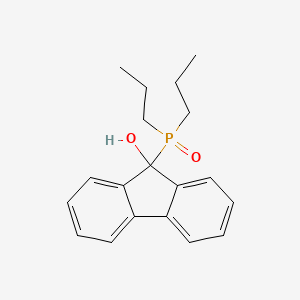
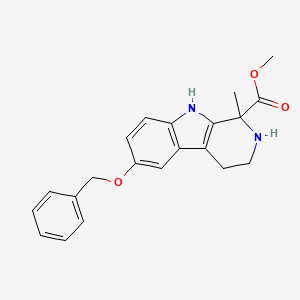
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)
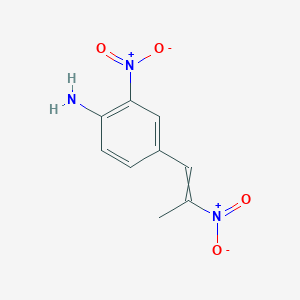

![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
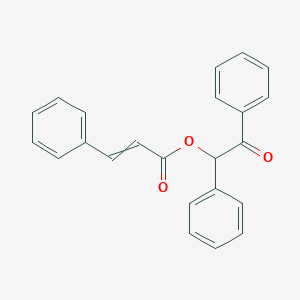
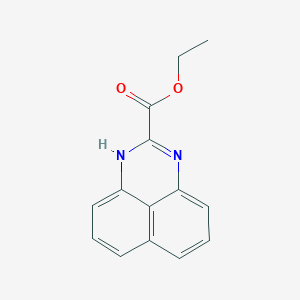
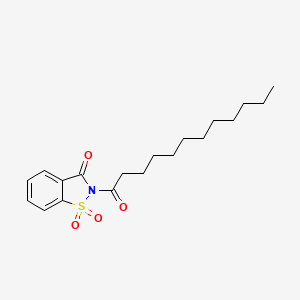
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
